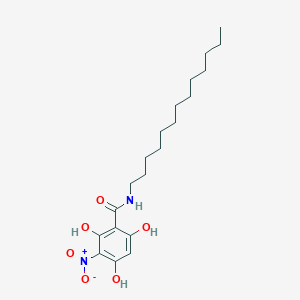
2,4,6-trihydroxy-3-nitro-N-tridecylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trihydroxy-3-nitro-N-tridecyl-benzamide: is a chemical compound with the molecular formula C20H32N2O6 and a molecular weight of 396.48 g/mol This compound is characterized by the presence of three hydroxyl groups, a nitro group, and a tridecyl chain attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trihydroxy-3-nitro-N-tridecyl-benzamide typically involves the following steps:
Nitration: The introduction of the nitro group at the 3-position of the benzene ring is achieved through nitration of a suitable precursor, such as 2,4,6-trihydroxybenzamide, using a mixture of concentrated nitric acid and sulfuric acid.
Alkylation: The tridecyl chain is introduced via alkylation of the amide nitrogen. This can be accomplished using tridecyl bromide in the presence of a base such as potassium carbonate.
Purification: The final product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 2,4,6-Trihydroxy-3-nitro-N-tridecyl-benzamide follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Nitration: Using industrial nitration reactors to introduce the nitro group efficiently.
Large-Scale Alkylation: Employing large-scale alkylation reactors with optimized conditions to ensure high yield and purity.
Purification and Quality Control: Utilizing industrial purification techniques such as large-scale recrystallization, distillation, and chromatography, followed by rigorous quality control measures to ensure product consistency.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trihydroxy-3-nitro-N-tridecyl-benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and acid anhydrides are employed in the presence of bases like pyridine or triethylamine.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Ethers, esters, or other substituted products.
Scientific Research Applications
2,4,6-Trihydroxy-3-nitro-N-tridecyl-benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4,6-Trihydroxy-3-nitro-N-tridecyl-benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, such as oxidative stress pathways, by acting as an antioxidant or pro-oxidant, depending on the context.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trihydroxybenzamide: Lacks the nitro group and tridecyl chain, making it less hydrophobic and potentially less bioactive.
3-Nitro-2,4,6-trihydroxybenzamide: Similar structure but without the tridecyl chain, affecting its solubility and interaction with biological targets.
2,4,6-Trihydroxy-3-nitro-N-decyl-benzamide: Similar but with a shorter alkyl chain, which may influence its physical and chemical properties.
Uniqueness
2,4,6-Trihydroxy-3-nitro-N-tridecyl-benzamide is unique due to its combination of hydroxyl groups, nitro group, and long tridecyl chain. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
126395-25-3 |
|---|---|
Molecular Formula |
C20H32N2O6 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2,4,6-trihydroxy-3-nitro-N-tridecylbenzamide |
InChI |
InChI=1S/C20H32N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-21-20(26)17-15(23)14-16(24)18(19(17)25)22(27)28/h14,23-25H,2-13H2,1H3,(H,21,26) |
InChI Key |
MSWMANFKQVMQAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCNC(=O)C1=C(C(=C(C=C1O)O)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















